(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Overview
Description
7β -hydroxycholesterol (7β OHC) is an oxidized derivative of cholesterol. 7β -hydroxycholesterol-d7 is the deuterated form of 7β -hydroxycholesterol.
Mechanism of Action
Target of Action
7beta-Hydroxycholesterol-d7, also known as 7?-Hydroxycholesterol-d7 or 7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7, is an oxysterol . Oxysterols are cytotoxic and induce death in various cell types, including monocytes, smooth muscle cells, and endothelial cells .
Biochemical Pathways
7beta-Hydroxycholesterol-d7 is a powerful inducer of oxidative stress . It can induce dysfunction of organelles (mitochondria, lysosomes, and peroxisomes) that can cause cell death .
Result of Action
7beta-Hydroxycholesterol-d7 can induce a mode of cell death which is associated with qualitative, quantitative, and functional modifications of the peroxisome . These changes can be revealed by various techniques such as fluorescence microscopy, transmission electron microscopy, flow cytometry, quantitative reverse transcription polymerase chain reaction (RT-qPCR), and gas chromatography-coupled with mass spectrometry (GC-MS) .
Action Environment
The origin of 7beta-Hydroxycholesterol-d7 can be influenced by diet, incidence of environmental factors, and endogenous formation (autoxidation and enzymatic synthesis) . Environmental factors can influence the action, efficacy, and stability of 7beta-Hydroxycholesterol-d7 .
Biochemical Analysis
Biochemical Properties
7beta-hydroxycholesterol-d7 interacts with various enzymes, proteins, and other biomolecules. It is formed either by auto-oxidation, enzymatically or by both processes
Cellular Effects
7beta-hydroxycholesterol-d7 has major cytotoxic properties . It induces oxidative stress, leading to dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes, which can cause cell death . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7beta-hydroxycholesterol-d7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism is still under study.
Dosage Effects in Animal Models
The effects of 7beta-hydroxycholesterol-d7 vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, are being studied.
Metabolic Pathways
7beta-hydroxycholesterol-d7 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
7beta-hydroxycholesterol-d7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-SVAMASIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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